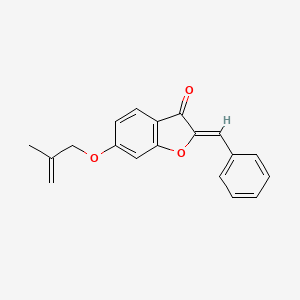

(Z)-2-benzylidene-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their diverse biological activities and potential applications in various fields. The paper titled "Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5, 6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one" discusses the synthesis of a benzofuran compound using experimental and theoretical methods. The compound was characterized using X-ray diffraction (XRD) and further analyzed using density functional theory (DFT) to obtain optimized ground state geometry. Theoretical calculations were also performed for geometrical parameters, vibration frequencies, and NMR chemical shifts using the Gauge invariant atomic orbital (GIAO) method .

Molecular Structure Analysis

The molecular structure of the synthesized benzofuran derivative was determined through XRD, revealing that it crystallizes in the monoclinic space group P21/c. The optimized ground state geometry obtained from DFT calculations provided detailed information on the geometrical parameters of the molecule. This analysis is crucial for understanding the molecular conformation and the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The paper "Overcrowded molecules. Part XII. Thermal and photochemical reactions of (2Z,3Z)-and (2Z,3E)-2-benzylidene-2,3-dihydro-3-mesityl(phenyl)-methylenebenzofuran" explores the thermal and photochemical reactions of benzofuran derivatives. It was found that the (2Z,3Z)-diene isomerizes thermally to the (2Z,3E)-diene, which then undergoes a series of reactions including thermal disrotatory ring closure and a [1,5] hydrogen shift to yield specific furan derivatives. Additionally, upon irradiation, the (2Z,3Z)-diene converts to the (2Z,3E)-diene and undergoes photocyclisation followed by a hydrogen shift to give trans-5a,6-dihydrobenzonaphthofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the nature of substituents attached to the benzofuran core. The paper provides insights into the density of states of different atoms, band gap studies, and optical properties of the synthesized compound. These properties are essential for understanding the electronic behavior and potential applications of the compound in optical devices or as a material with specific electronic characteristics.

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . Future research will likely continue to explore their potential applications, especially in the field of medicine .

Mecanismo De Acción

Due to these biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propiedades

IUPAC Name |

(2Z)-2-benzylidene-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-13(2)12-21-15-8-9-16-17(11-15)22-18(19(16)20)10-14-6-4-3-5-7-14/h3-11H,1,12H2,2H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTJQEMPJRFGQG-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)